rac-(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid, trans rac-(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid, trans
Brand Name: Vulcanchem
CAS No.:
VCID: VC20235296
InChI: InChI=1S/C12H14O4/c1-15-7-3-4-11(16-2)9(5-7)8-6-10(8)12(13)14/h3-5,8,10H,6H2,1-2H3,(H,13,14)/t8-,10+/m0/s1
SMILES:
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

rac-(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid, trans

CAS No.:

Cat. No.: VC20235296

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid, trans -

Specification

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name (1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C12H14O4/c1-15-7-3-4-11(16-2)9(5-7)8-6-10(8)12(13)14/h3-5,8,10H,6H2,1-2H3,(H,13,14)/t8-,10+/m0/s1
Standard InChI Key GACWXAABXADULL-WCBMZHEXSA-N
Isomeric SMILES COC1=CC(=C(C=C1)OC)[C@@H]2C[C@H]2C(=O)O
Canonical SMILES COC1=CC(=C(C=C1)OC)C2CC2C(=O)O

Introduction

rac-(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid, trans, is a cyclopropane derivative characterized by its unique structure, which integrates a cyclopropane ring with a carboxylic acid functional group and a 2,5-dimethoxyphenyl substituent. This compound is known for its racemic nature, meaning it consists of equal parts of two enantiomers, which may exhibit different biological activities and chemical properties.

Synthesis Methods

The synthesis of rac-(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods, including cyclopropanation reactions. These methods typically require careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of protecting groups may also be necessary to prevent unwanted reactions during multi-step syntheses.

Comparison with Similar Compounds

Several compounds share structural similarities with rac-(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid. These include:

Compound NameStructure TypeUnique Features
rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acidCyclopropane derivativeDifferent methoxy substitution position
rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acidAmino acid derivativeIncorporates an amino group enhancing biological activity
trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acidHalogenated cyclopropanePresence of dichlorovinyl group influencing reactivity

Potential Applications in Medicinal Chemistry

The unique structure of rac-(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid, particularly its stereochemistry and functional groups, allows for specific binding affinities at biological targets such as enzymes or receptors. This suggests potential applications in the development of drugs targeting specific biological pathways.

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